An In-depth Technical Guide to 1-Aminopiperidine: Chemical Properties and Structure
An In-depth Technical Guide to 1-Aminopiperidine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminopiperidine is a versatile heterocyclic amine that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its unique structural features, particularly the presence of a primary amino group attached to the nitrogen of the piperidine (B6355638) ring, make it a valuable intermediate for the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of 1-aminopiperidine.
Chemical Structure and Identifiers
The structural identity of 1-aminopiperidine is established through various nomenclature and registry systems. These identifiers are crucial for unambiguous documentation and information retrieval in chemical databases.
| Identifier | Value |
| IUPAC Name | piperidin-1-amine[2][3][4] |
| CAS Number | 2213-43-6[1][2][5][6] |
| Molecular Formula | C5H12N2[1][2][5][7][8] |
| SMILES | C1CCN(CC1)N[2] |
| InChI | InChI=1S/C5H12N2/c6-7-4-2-1-3-5-7/h1-6H2[2][5][6][7] |
| InChIKey | LWMPFIOTEAXAGV-UHFFFAOYSA-N[2][5][6][7] |
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Caption: Logical relationship of 1-Aminopiperidine's identifiers.
Physicochemical Properties
The physical and chemical properties of 1-aminopiperidine are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value |
| Molecular Weight | 100.16 g/mol [2][5][8] |
| Appearance | Colorless to slightly yellow clear liquid[1] |
| Boiling Point | 146 °C at 730 mmHg[5][6][9][10] |
| Density | 0.928 g/mL at 25 °C[5][6][9][10] |
| Refractive Index | n20/D 1.475 (lit.)[5][6] |
| Flash Point | 97 °F (36 °C)[6] |
| pKa | 8.19 ± 0.20 (Predicted)[6] |
Experimental Protocols
Synthesis of 1-Aminopiperidine
A common method for the synthesis of 1-aminopiperidine involves the nitrosation of piperidine followed by reduction.
Step 1: Synthesis of N-Nitrosopiperidine
-
Piperidine (1.0 eq) is dissolved in an aqueous acidic solution (e.g., hydrochloric acid).
-
The solution is cooled to 0-5 °C in an ice bath.
-
An aqueous solution of sodium nitrite (B80452) (1.0 eq) is added dropwise while maintaining the temperature below 10 °C.
-
The reaction mixture is stirred for 1-2 hours at low temperature.
-
The product, N-nitrosopiperidine, is then extracted with an organic solvent (e.g., dichloromethane), dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
Step 2: Reduction of N-Nitrosopiperidine to 1-Aminopiperidine
-
A suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4) (3.0 eq), is prepared in an anhydrous ethereal solvent (e.g., tetrahydrofuran (B95107) or diethyl ether) under an inert atmosphere (e.g., nitrogen) and cooled in an ice bath.[5][11]
-
A solution of N-nitrosopiperidine (1.0 eq) in the same anhydrous solvent is added dropwise to the suspension of the reducing agent.[5]
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).[5]
-
The reaction is carefully quenched by the sequential slow addition of water, followed by a sodium hydroxide (B78521) solution, and then more water to precipitate the aluminum salts.[5]
-
The resulting solid is filtered off, and the filtrate containing the product is collected.
-
The organic solvent is removed under reduced pressure, and the crude 1-aminopiperidine can be purified by distillation.
Applications in Drug Development
1-Aminopiperidine is a valuable scaffold in the design and synthesis of novel therapeutic agents due to its ability to introduce a key basic nitrogen center and a constrained cyclic structure.
Caption: Role of 1-Aminopiperidine in drug discovery workflow.
It serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the creation of CB1 cannabinoid receptor ligands and in the development of anticancer agents that target thymidylate synthase.[3][6] The 4-aminopiperidine (B84694) substructure, a close analog, is also a critical component in compounds with antiprotozoal activity against parasites such as Trypanosoma brucei rhodesiense and Plasmodium falciparum.
Safety and Handling
1-Aminopiperidine is a flammable liquid and vapor. It is also corrosive and can cause severe skin burns and eye damage.[2] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
1-Aminopiperidine is a chemical of significant interest to the scientific and drug development communities. Its well-defined chemical and physical properties, coupled with its synthetic versatility, make it an indispensable tool in the construction of complex and biologically relevant molecules. A thorough understanding of its structure, properties, and safe handling is paramount for its effective application in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. WO2006115456A1 - Synthesis of 1-aminopiperidine - Google Patents [patents.google.com]
- 3. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 6. 1-Aminopiperidine 97 2213-43-6 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. 1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]

